Enhanced Cold Paste Viscosity in Starch Systems vs. DATEM and GMS
SSL significantly increases cold paste viscosity in starch gels compared to DATEM and GMS. In wheat, corn, and potato starch systems, SSL gels produced an appreciable increase in cold paste viscosity, with a specifically marked increase observed for SSL compared to DATEM and GMS gels under identical conditions .
| Evidence Dimension | Cold paste viscosity increase |
|---|---|
| Target Compound Data | Specifically marked increase |
| Comparator Or Baseline | DATEM and GMS gels (lower increase) |
| Quantified Difference | SSL > DATEM ≈ GMS (qualitative but significant difference) |
| Conditions | Wheat, corn, and potato starches; surfactant gels prepared with and without shortening |
Why This Matters
Higher cold paste viscosity correlates with improved mouthfeel and texture stability in starch-based foods, a key selection criterion for manufacturers of sauces, soups, and baked fillings.
